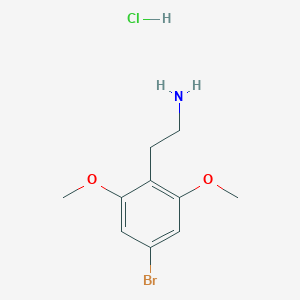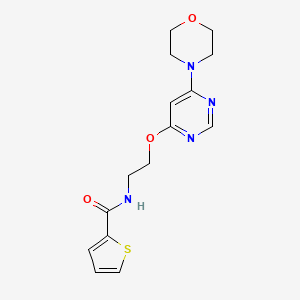
3-Methylphenyl 4-benzylpiperidyl ketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 3-Methylphenyl 4-benzylpiperidyl ketone could potentially involve the known method of Traube xanthine synthesis. This involves synthesizing starting 3-(4′-methylphenyl)-8-methylxanthine from 1-(4′-methylphenyl)-5,6-diamino-(1H,3H)pyrimidine-2,4-dione, heating of which in an excess of glacial acetic acid with subsequent cyclization of the intermediate in aqueous NaOH .Molecular Structure Analysis
The 3-Methylphenyl 4-benzylpiperidyl ketone molecule contains a total of 50 bond(s); 25 non-H bond(s), 13 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s) and 1 tertiary amide(s) (aromatic) .Physical And Chemical Properties Analysis
The carbon-to-oxygen double bond in aldehydes and ketones, such as 3-Methylphenyl 4-benzylpiperidyl ketone, is quite polar. This polarity leads to dipole-dipole interactions that significantly affect the boiling points. The solubilities in water of aldehydes and ketones of four or fewer carbon atoms are comparable to those of comparable alkanes and alcohols .科学的研究の応用
Drug Discovery: Pyrrolidine Scaffold Utilization
“3-Methylphenyl 4-benzylpiperidyl ketone” contains a pyrrolidine ring, a five-membered nitrogen heterocycle widely used in medicinal chemistry. This saturated scaffold is favored for its ability to efficiently explore pharmacophore space due to its sp3-hybridization , contribution to stereochemistry, and increased three-dimensional coverage . The pyrrolidine ring’s non-planarity, a phenomenon called “pseudorotation,” is particularly advantageous in designing biologically active compounds with target selectivity .
Proton Exchange Membranes for Fuel Cells
The ketone group in “3-Methylphenyl 4-benzylpiperidyl ketone” can be functionalized to create sulfonated polymers like sulfonated poly ether ether ketone (SPEEK). These polymers are used in proton exchange membranes (PEMs) for fuel cells. SPEEK membranes embedded with nanostructures like molybdenum disulfide nanoflowers have shown improved proton conductivity and reduced methanol permeability, making them highly suitable for direct methanol fuel cells (DMFCs) .
Anti-Counterfeiting and Information Security
Compounds with dual mechanisms like Aggregation-Induced Emission (AIE) and Excited-State Intramolecular Proton Transfer (ESIPT) can be derived from “3-Methylphenyl 4-benzylpiperidyl ketone.” These compounds are used in developing eco-friendly inkless rewritable paper, which has significant applications in anti-counterfeiting and information security. They can also serve as colorimetric/fluorescent dual-channel sensors for metal ions like Zn2+ with high sensitivity and selectivity .
Stereoselective Synthesis
The stereogenicity of the pyrrolidine ring in “3-Methylphenyl 4-benzylpiperidyl ketone” allows for the synthesis of enantiomerically pure compounds. This is crucial in pharmaceuticals, where the spatial orientation of substituents can lead to different biological profiles of drug candidates due to varying binding modes to enantioselective proteins .
Structure-Activity Relationship (SAR) Studies
“3-Methylphenyl 4-benzylpiperidyl ketone” can be used in SAR studies to understand the influence of steric factors on biological activity. By modifying the N′-substituents and phenyl substituents, researchers can investigate how these changes affect antibacterial activity, providing insights into the design of new compounds with desired biological profiles .
Polymer Electrolyte Membranes Enhancement
Functionalization of “3-Methylphenyl 4-benzylpiperidyl ketone” can lead to the development of composite membranes with enhanced properties for PEMs. These membranes are critical in DMFCs, requiring high mechanical and thermal stability, proton conductivity, and methanol resistance properties .
将来の方向性
While specific future directions for 3-Methylphenyl 4-benzylpiperidyl ketone are not explicitly stated in the available literature, it’s worth noting that synthetic cathinones, which this compound is a part of, are continuously evolving. Some of these new agents already posed a threat, as the first cases of poisonings, including fatal ones, have been reported .
特性
IUPAC Name |
(4-benzylpiperidin-1-yl)-(3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-16-6-5-9-19(14-16)20(22)21-12-10-18(11-13-21)15-17-7-3-2-4-8-17/h2-9,14,18H,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFAJEKTXKRKHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylphenyl 4-benzylpiperidyl ketone | |
CAS RN |
260428-67-9 |
Source


|
| Record name | 4-benzyl-1-(3-methylbenzoyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-fluorophenoxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2741182.png)




![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-methylbenzenesulfonamide](/img/structure/B2741191.png)

![1-(2-Methoxy-4-methylsulfanylbutyl)-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2741193.png)
![N-butyl-N-methyl-1-{[2-(2-methylphenyl)pyridin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2741194.png)
![N-(3,4-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2741197.png)


![6-Cyclopropyl-3-{[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2741201.png)
